molecular formula C13H11F3N4O2 B2466717 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034410-64-3

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2466717
CAS No.: 2034410-64-3
M. Wt: 312.252
InChI Key: GXNXAWLUBABMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety at the 3-position. The pyrrolidine nitrogen is linked via a methanone group to a pyridine ring bearing a trifluoromethyl (-CF₃) substituent at the 6-position. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry contexts . The trifluoromethylpyridine moiety contributes to lipophilicity and electronic effects, which are critical for pharmacokinetic properties.

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2/c14-13(15,16)10-2-1-8(5-17-10)12(21)20-4-3-9(6-20)11-18-7-22-19-11/h1-2,5,7,9H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNXAWLUBABMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising an oxadiazole ring, a pyrrolidine moiety, and a trifluoromethyl-substituted pyridine. The synthesis typically involves multi-step organic reactions where the oxadiazole ring is formed through cyclization methods. The pyrrolidine and pyridine components are introduced via nucleophilic substitutions and coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to engage with enzymes and receptors, potentially inhibiting their activity. The presence of the pyrrolidine ring may enhance binding affinity to these targets, while the trifluoromethyl group could improve the compound's metabolic stability and bioavailability.

Anticancer Potential

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole scaffold can inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The specific compound has not been extensively studied in clinical settings but shares structural similarities with other potent anticancer agents.

Table 1: Biological Activities of Oxadiazole Derivatives

Activity TypeMechanism of ActionReferences
AnticancerInhibition of thymidylate synthase
HDAC inhibition
AntimicrobialTargeting bacterial enzymes
Anti-inflammatoryModulation of inflammatory pathways

GPBAR1 Agonism

Recent studies have highlighted the potential of oxadiazole-containing compounds as agonists for G-protein bile acid receptor 1 (GPBAR1), which plays a role in metabolic regulation. Compounds similar to (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone have been shown to selectively activate GPBAR1 while exhibiting minimal cross-reactivity with other bile acid receptors . This selectivity is crucial for developing therapies targeting metabolic disorders such as type 2 diabetes and obesity.

Case Studies

A notable study investigated a series of oxadiazole derivatives for their GPBAR1 agonistic activity. Among these, specific derivatives demonstrated significant mRNA expression induction of pro-glucagon, suggesting their potential utility in metabolic disease management . Additionally, molecular docking studies provided insights into how these compounds interact at the receptor level, further validating their therapeutic potential.

Comparison with Similar Compounds

Structural Analogues from Antiviral Profiling Studies

Compounds 1a and 1b (from ) share a pyrrolidine-oxadiazole core but differ in substituents:

  • 1a : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
  • 1b : 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
Property Target Compound 1a/1b
Core Structure Pyrrolidine-1,2,4-oxadiazole linked to 6-CF₃-pyridin-3-yl Pyrrolidine-1,2,4-oxadiazole linked to 4-pyridyl
Pyrrolidine Substituent Unsubstituted pyrrolidine (N-methanone linkage) 2-Phenylethyl group at pyrrolidine nitrogen
Pyridine Substituent 6-Trifluoromethyl group (electron-withdrawing) 4-Pyridyl group (unsubstituted)
Stereochemistry Not specified (likely racemic) 1a: (3R)-configuration; 1b: (3S)-configuration

Key Observations :

  • The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to the unsubstituted 4-pyridyl in 1a/1b.
  • The 2-phenylethyl substituent in 1a/1b may enhance binding to hydrophobic pockets in biological targets, whereas the target compound’s unsubstituted pyrrolidine offers synthetic simplicity .

Pyridine Derivatives from Commercial Catalogs ()

The following pyridine-based compounds lack the oxadiazole-pyrrolidine core but share pyridine moieties with varying substituents:

Compound Name Structure Molecular Weight Key Features
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Methoxy and pyrrolidine substituents on pyridine 248.3 g/mol Polar substituents (methoxy) enhance solubility
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Fluoropyridine with tert-butyldimethylsilyl-protected pyrrolidine 425.6 g/mol Bulky silyl group improves stability during synthesis
(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol Fluoropyridine with hydroxymethyl-pyrrolidine (silyl-protected) 384.5 g/mol Hydroxyl group enables hydrogen bonding

Key Observations :

  • The tert-butyldimethylsilyl (TBDMS) groups in the catalog compounds are protective strategies for sensitive functional groups, a feature absent in the target molecule .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis is uncomplicated compared to 1a/1b, which require chiral resolution and phenylethyl group installation .
  • Computational Insights : The trifluoromethyl group likely improves blood-brain barrier penetration relative to 1a/1b, but experimental validation is needed.

Q & A

Q. Critical Control Points :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Temperature control during cyclization to avoid side reactions.
  • Use of anhydrous conditions for trifluoromethyl group stability .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for pyrrolidine (δ 2.5–3.5 ppm), oxadiazole (C=O at ~165 ppm), and trifluoromethylpyridine (CF₃ at ~120 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected within 1 ppm error).
  • X-ray Crystallography : Use SHELX software for refinement; resolve disorder in the oxadiazole ring if present .

Q. Table 1: Key Analytical Parameters

TechniqueTarget SignalExpected Value
¹H NMRPyrrolidine Hδ 2.8–3.2 ppm
¹³C NMROxadiazole C=O~165 ppm
HRMS[M+H]⁺Calculated: 356.12

Basic: What strategies are used to assess biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays .
    • Evaluate cytotoxicity via MTT assays (IC₅₀ values in cancer cell lines) .
  • ADME Profiling :
    • Solubility: Shake-flask method in PBS (pH 7.4).
    • Metabolic stability: Microsomal incubation (human liver microsomes, 1h) .

Advanced: How can synthetic routes be optimized for higher yield and purity?

Methodological Answer:
Optimize reaction parameters using design of experiments (DoE):

  • Variables : Solvent polarity, catalyst loading, temperature.
  • Response Surface Analysis : Identify optimal conditions (e.g., DMF as solvent increases coupling efficiency by 20% vs. THF) .

Q. Table 2: Optimization Results

ParameterBaselineOptimizedYield Improvement
SolventTHFDMF+25%
CatalystEDCIHATU+15%
Temp.25°C40°C+10%

Advanced: How to resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer:

  • Discrepancy Analysis : Compare X-ray bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set).
  • Refinement Adjustments : Use SHELXL to model disorder or thermal motion in the oxadiazole ring .
  • Validation Tools : Check with CCDC Mercury for steric clashes or hydrogen-bonding inconsistencies .

Advanced: What computational methods predict binding modes in drug-target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PyRx; prepare the protein (PDB: 4WKQ) via protonation and energy minimization.
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of the trifluoromethyl-pyridine interaction .
  • Free Energy Calculations : Compute binding affinity via MM-PBSA (ΔG < -8 kcal/mol suggests strong binding) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core Modifications :
    • Replace oxadiazole with 1,2,3-triazole (synthesized via click chemistry) .
    • Vary trifluoromethyl position on pyridine (meta vs. para).
  • Assay Conditions :
    • Test analogs in parallel against a panel of 10 kinases.
    • Use PCA (principal component analysis) to cluster activity profiles .

Advanced: What methodologies address poor solubility in formulation studies?

Methodological Answer:

  • Co-Solvent Systems : Test PEG-400/water mixtures (up to 40% PEG improves solubility 5-fold) .
  • Nanoparticle Formulation : Use solvent evaporation to prepare PLGA nanoparticles (target particle size: 150–200 nm) .
  • Solid Dispersion : Screen with HPMCAS or PVPVA64 via hot-melt extrusion (Tg > 100°C ensures stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.